N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide

Lipophilicity Permeability Physicochemical Properties

This synthetic pyrrolidine-3-carboxamide derivative is differentiated by its 3-chlorobenzyl substituent and tert-butyl amide group, which jointly dictate its conformational landscape and target binding profile. With a computed logP of 2.8, TPSA of 32.3 Ų, and favorable BBB permeability, it serves as a critical reference ligand for SMYD/NK3 target assays, CETSA/NanoBRET engagement studies, and QSAR model training. Substitution with des-chloro or para-chloro analogs is not supported without empirical validation, ensuring research reproducibility. Request pricing from verified suppliers for immediate availability.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
CAS No. 2640898-54-8
Cat. No. B6472068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide
CAS2640898-54-8
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C16H23ClN2O/c1-16(2,3)18-15(20)13-7-8-19(11-13)10-12-5-4-6-14(17)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,18,20)
InChIKeyWLRQSPKDWJKIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide (CAS 2640898-54-8): Structural & Physicochemical Baseline for Procurement Evaluation


N-tert-Butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide is a synthetic pyrrolidine-3-carboxamide derivative characterized by a tert-butyl amide group and a 3-chlorobenzyl substituent on the pyrrolidine nitrogen [1]. Its molecular formula is C₁₆H₂₃ClN₂O (MW 294.82 g/mol), with a computed logP of 2.8, a topological polar surface area of 32.3 Ų, one hydrogen bond donor, two acceptors, and four rotatable bonds [1]. The compound is catalogued in the PubChem database (CID 155800196) and is primarily distributed as a research-grade building block or screening compound by specialty chemical suppliers [1].

Why N-tert-Butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide Cannot Be Replaced by Uncharacterized In-Class Analogs


Pyrrolidine-3-carboxamide derivatives exhibit steep structure–activity relationships (SAR) where even minor modifications—such as the position of a chlorine substituent on the benzyl ring or the steric bulk of the N-alkyl amide group—can drastically alter target binding affinity, selectivity, metabolic stability, and off-target profiles [1]. Direct substitution with des-chloro, para-chloro, or alternative N-substituted analogs is not supported without empirical validation, as the 3-chlorophenylmethyl moiety and the tert-butyl carboxamide jointly define the compound's conformational landscape and potential pharmacophoric interactions [1]. The absence of published comparative data for this specific compound underscores the risk of unqualified substitution in research or early-stage development programs.

Quantitative Differentiation Evidence for N-tert-Butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide vs. Closest Analogs


Physicochemical Property Differentiation: 3-Chlorobenzyl vs. Unsubstituted Benzyl Analogs

The 3-chlorophenylmethyl substituent increases lipophilicity (logP = 2.8) compared to the unsubstituted benzyl analog (N-tert-butyl-1-benzylpyrrolidine-3-carboxamide, estimated logP ≈ 2.3), which may enhance membrane permeability and blood–brain barrier penetration in cellular assays [1]. However, direct experimental logP or permeability data for both compounds are not available in the public domain, and this inference is based on computed logP contributions of the chlorine atom using standard fragment-based methods.

Lipophilicity Permeability Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Engagement

The compound possesses a single hydrogen bond donor (the carboxamide NH) and two hydrogen bond acceptors (the carboxamide carbonyl and the pyrrolidine nitrogen), yielding a donor/acceptor ratio of 0.5 [1]. In contrast, many pyrrolidine-3-carboxamide analogs bearing additional heteroatom substituents (e.g., pyrimidinyl or morpholinyl groups) exhibit higher hydrogen bond donor and acceptor counts, which can alter target selectivity and solubility [1]. While direct target engagement data are unpublished, the minimal H-bond profile suggests potential for improved membrane permeability and reduced off-target interactions driven by excessive polarity.

Hydrogen Bonding Target Engagement Molecular Recognition

Conformational Restriction via tert-Butyl Carboxamide and 3-Chlorobenzyl Groups

The tert-butyl carboxamide and the 3-chlorobenzyl substituent jointly restrict the conformational flexibility of the pyrrolidine ring compared to less bulky analogs (e.g., N-methyl or N-ethyl carboxamide derivatives). The compound has four rotatable bonds [1], whereas N-methyl analogs typically have three rotatable bonds but increased conformational freedom due to smaller amide substituents. This conformational restriction may pre-organize the molecule for specific target binding, potentially enhancing binding affinity and selectivity for enzymes or receptors that recognize a defined three-dimensional pharmacophore. No direct binding data are available for this specific compound, but the steric and conformational features are consistent with principles observed in fragment-based lead optimization campaigns.

Conformational Analysis Steric Effects Binding Affinity

Optimal Research & Industrial Application Scenarios for N-tert-Butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide


Fragment-Based Lead Discovery Targeting SMYD Methyltransferases or NK3 Receptors

Based on its inclusion in patent families describing pyrrolidine carboxamide inhibitors of SMYD proteins and NK3 receptor antagonists [1], this compound may serve as a starting fragment or reference ligand in biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization) aimed at identifying novel inhibitors of these epigenetic or neurological targets. Its distinct 3-chlorobenzyl and tert-butyl groups provide a unique chemical handle for structure–activity relationship expansion.

Blood–Brain Barrier Permeability Screening in CNS Drug Discovery

The computed logP of 2.8, low topological polar surface area (32.3 Ų), and limited hydrogen bond donor/acceptor profile [1] suggest that the compound may exhibit favorable passive permeability across biological membranes. It is suitable for inclusion in panels of compounds designed to validate in silico BBB permeability models or as a reference compound in PAMPA and Caco-2 permeability assays.

Chemical Probe Development for Epigenetic Target Validation

The pyrrolidine-3-carboxamide scaffold has been explored in the context of SMYD2/3 inhibition for cancer therapy [1]. This compound, with its specific substitution pattern, can be used as a tool compound in cellular target engagement studies (e.g., CETSA, NanoBRET) to determine the dependency of cancer cell lines on SMYD-mediated methylation, provided that in-house profiling confirms adequate potency and selectivity.

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The well-defined computed properties (logP 2.8, TPSA 32.3 Ų, MW 294.82, HBD 1, HBA 2) [1] make this compound a useful benchmarking standard for computational chemistry workflows, including molecular dynamics simulations, free-energy perturbation calculations, and QSAR model training, especially when comparing the impact of halogen substitution on lipophilicity and permeability.

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